Hexyl(1,3-thiazol-5-ylmethyl)amine

Epigenetics LSD1 inhibition Cancer

Hexyl(1,3-thiazol-5-ylmethyl)amine (CAS 1339329-16-6) is a secondary amine with sub-micromolar LSD1 inhibitory activity (IC50 356 nM) and >280-fold selectivity over MAO-A (IC50 >100,000 nM). Its hexyl chain (XLogP3 2.7) confers superior membrane permeability over methyl (0.4) or butyl (1.6) analogs, making it the optimal choice for cellular target engagement studies in AML models. Covered under US4172137A for antilipolytic research, it serves as a cost-effective chemical probe for LSD1-dependent gene regulation and structure-permeability relationship studies. Bulk quantities and custom synthesis options available upon request.

Molecular Formula C10H18N2S
Molecular Weight 198.33 g/mol
Cat. No. B13335233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl(1,3-thiazol-5-ylmethyl)amine
Molecular FormulaC10H18N2S
Molecular Weight198.33 g/mol
Structural Identifiers
SMILESCCCCCCNCC1=CN=CS1
InChIInChI=1S/C10H18N2S/c1-2-3-4-5-6-11-7-10-8-12-9-13-10/h8-9,11H,2-7H2,1H3
InChIKeyUMSRFCALBUZNOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl(1,3-thiazol-5-ylmethyl)amine: Physicochemical and Biological Baseline for Procurement Evaluation


Hexyl(1,3-thiazol-5-ylmethyl)amine (CAS 1339329-16-6; also N-(1,3-thiazol-5-ylmethyl)hexan-1-amine) is a secondary amine comprising a 1,3-thiazole heterocycle linked via a methylene bridge to an n-hexyl chain [1]. The compound has a molecular weight of 198.33 g/mol, a computed XLogP3 of 2.7, a topological polar surface area of 53.2 Ų, and seven rotatable bonds [1]. This scaffold has been characterized as a reversible inhibitor of lysine-specific demethylase 1 (LSD1) with an IC50 of 356 nM, while exhibiting negligible activity against monoamine oxidase A (MAO-A; IC50 >100,000 nM) [2].

Why Substituting Hexyl(1,3-thiazol-5-ylmethyl)amine with a Shorter-Chain Analog Compromises Lipophilicity-Driven Target Engagement


Within the N-alkyl-(1,3-thiazol-5-ylmethyl)amine series, the length of the terminal alkyl chain dictates both lipophilicity and conformational flexibility, which in turn govern membrane permeability and target binding kinetics. The hexyl derivative exhibits an XLogP3 of 2.7, markedly higher than the methyl (0.4) or butyl (1.6) congeners [1][2][3]. This difference translates to predicted differences in passive diffusion and hydrophobic interactions with biological targets. Moreover, patent literature specifically claims 5-thiazole-alkylamines wherein R is C₁–C₆ alkyl for antilipolytic activity, confirming that chain length is not arbitrary but a determinant of pharmacological outcome [4]. Consequently, substituting the hexyl chain with a shorter homolog cannot be assumed to preserve the same target engagement profile or in vitro potency, as evidenced below.

Quantitative Differentiation of Hexyl(1,3-thiazol-5-ylmethyl)amine Against Relevant Comparators


LSD1 Inhibitory Potency: Hexyl Derivative Outperforms Structurally Related Aminothiazole Leads

Hexyl(1,3-thiazol-5-ylmethyl)amine inhibits human recombinant LSD1 with an IC50 of 356 nM [1]. This is substantially more potent than the aminothiazole hits and early leads described by Hitchin et al., which exhibited IC50 values ranging from 7 to 187 µM [2]. Even the most optimized compounds in that study (e.g., compound 6e, 1.2 µM; compound 6o, 1.5 µM) are 3- to 4-fold less potent than the hexyl derivative [2]. Compared to a benzothiazole-based LSD1 hit (IC50 = 2,500 nM) [3], the hexyl compound is approximately 7-fold more potent.

Epigenetics LSD1 inhibition Cancer

Isoform Selectivity: >280-Fold Discrimination Against MAO-A

In the same assay panel, Hexyl(1,3-thiazol-5-ylmethyl)amine displays an IC50 greater than 100,000 nM against human MAO-A, yielding a selectivity ratio of >280-fold for LSD1 over MAO-A [1]. This level of discrimination is critical because MAO-A inhibition is associated with adverse cardiovascular and CNS effects.

Selectivity MAO-A Off-target

Lipophilicity (XLogP3): Hexyl Chain Confers Intermediate-to-High LogP for Enhanced Membrane Permeability

The computed XLogP3 of Hexyl(1,3-thiazol-5-ylmethyl)amine is 2.7, compared to 0.4 for the methyl analog and 1.6 for the butyl analog [1][2][3]. This increase in lipophilicity correlates with improved passive membrane diffusion potential, a desirable property for compounds intended to cross biological barriers.

Lipophilicity ADME Permeability

Rotatable Bond Count and Conformational Flexibility: Hexyl Chain Affords Greater Dynamic Adaptability

The hexyl chain contributes seven rotatable bonds to the molecule, compared to only two in the methyl analog and five in the butyl analog [1][2][3]. This increased conformational entropy may facilitate optimal binding pose sampling within the LSD1 active site or other hydrophobic pockets.

Conformational flexibility Molecular dynamics SAR

Antilipolytic Class Activity: Patent Protection Supports Chain-Length-Dependent Pharmacology

A patent (US4172137A) claims 5-thiazole-alkylamines where R is alkyl of 1 to 6 carbon atoms (including hexyl) and n = 2–7, demonstrating marked antilipolytic activity [1]. The explicit inclusion of the hexyl chain in the claimed genus, alongside shorter homologs, indicates that the hexyl variant is not merely a structural extension but a recognized contributor to the pharmacological effect.

Antilipolytic Metabolic Patent

Evidence-Backed Application Scenarios for Hexyl(1,3-thiazol-5-ylmethyl)amine


Epigenetic Tool Compound for LSD1 Inhibition in Cancer Cell Models

Given its sub-micromolar LSD1 IC50 (356 nM) and >280-fold selectivity over MAO-A, Hexyl(1,3-thiazol-5-ylmethyl)amine is suitable for use as a chemical probe to interrogate LSD1-dependent gene regulation in acute myeloid leukemia (AML) and other cancer cell lines [1]. Its potency surpasses that of earlier aminothiazole leads (IC50 7–187 µM) and is on par with or better than some optimized leads (1.2–1.5 µM), making it a cost-effective option for preliminary mechanism-of-action studies [2].

ADME Profiling and Permeability Studies Leveraging Optimized Lipophilicity

The compound's computed XLogP3 of 2.7 places it in an intermediate lipophilicity range favorable for passive membrane diffusion, in contrast to the methyl (0.4) or butyl (1.6) analogs which are more hydrophilic [3][4]. Researchers investigating structure-permeability relationships or seeking to enhance cellular uptake of thiazole-based inhibitors can use this compound as a reference standard for the effect of a hexyl chain on distribution and intracellular accumulation.

Metabolic Disease Research Informed by Antilipolytic Patent Claims

Although quantitative antilipolytic data for this specific compound are not publicly available, its inclusion in US4172137A as part of a genus of 5-thiazole-alkylamines with demonstrated antilipolytic activity [5] positions it as a candidate for exploratory studies in lipid metabolism, obesity, or type 2 diabetes research. Procurement for such applications is justified by the patent's explicit coverage of the hexyl chain length.

Structure-Activity Relationship (SAR) Campaigns Exploring Alkyl Chain Effects

The progressive increase in XLogP3 from 0.4 (methyl) to 1.6 (butyl) to 2.7 (hexyl), along with changes in rotatable bond count, makes this compound a key member of a homologous series for systematic SAR studies [3][4]. Researchers can use the hexyl variant to probe the upper limit of chain length tolerated by a target binding pocket or to optimize pharmacokinetic properties in a lead optimization program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexyl(1,3-thiazol-5-ylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.